molecular formula C9H7BrINO4 B14365951 5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid CAS No. 90642-23-2

5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid

Cat. No.: B14365951
CAS No.: 90642-23-2
M. Wt: 399.96 g/mol
InChI Key: YTLZGGANKYZQSX-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid: is a complex organic compound with a unique structure that includes bromine, iodine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid typically involves multiple steps, including halogenation, hydroxylation, and amidation reactions. The process begins with the bromination of a benzoic acid derivative, followed by the introduction of a hydroxyl group. The final step involves the attachment of the iodoacetamido group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or convert functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The presence of halogen atoms enhances its ability to form strong interactions with target molecules, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzoic acid: Shares the bromine and hydroxyl groups but lacks the iodoacetamido group.

    2-Hydroxy-5-iodobenzoic acid: Contains iodine and hydroxyl groups but lacks the bromine atom.

    5-Bromo-2-hydroxy-4-aminobenzoic acid: Similar structure but with an amino group instead of the iodoacetamido group.

Uniqueness

5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid is unique due to the presence of both bromine and iodine atoms, along with the iodoacetamido group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90642-23-2

Molecular Formula

C9H7BrINO4

Molecular Weight

399.96 g/mol

IUPAC Name

5-bromo-2-hydroxy-4-[(2-iodoacetyl)amino]benzoic acid

InChI

InChI=1S/C9H7BrINO4/c10-5-1-4(9(15)16)7(13)2-6(5)12-8(14)3-11/h1-2,13H,3H2,(H,12,14)(H,15,16)

InChI Key

YTLZGGANKYZQSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)NC(=O)CI)O)C(=O)O

Origin of Product

United States

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